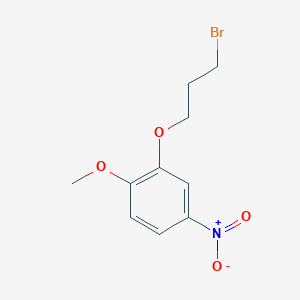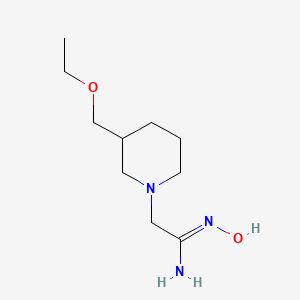
Phloroacetophenone 4-Neohesperidoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phloroacetophenone 4-Neohesperidoside is a flavonoid glycoside derived from citrus fruits. It is an intermediate in the synthesis of neohesperidin dihydrochalcone, a well-known sweetening agent. This compound is notable for its role in the production of sweeteners and its presence in various citrus species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phloroacetophenone 4-Neohesperidoside can be synthesized by reacting phloroacetophenone with neohesperidose. One common method involves the condensation of phloroacetophenone with isovanillin in the presence of a secondary amine and an organic acid. The reaction is typically carried out in an ethanol solution .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of naringin, a flavanone glycoside found in grapefruit. The process includes the use of an aqueous solution of an inorganic strong base, followed by high-temperature reflux to hydrolyze naringin .
Chemical Reactions Analysis
Types of Reactions
Phloroacetophenone 4-Neohesperidoside undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with aldehydes like isovanillin to form chalcones.
Hydrogenation: The chalcone formed can be hydrogenated to produce neohesperidin dihydrochalcone.
Common Reagents and Conditions
Condensation: Secondary amines (e.g., pyrrolidine) and organic acids (e.g., acetic acid) are commonly used.
Hydrogenation: Catalysts like palladium on carbon are used for the hydrogenation process.
Major Products
The major products formed from these reactions include neohesperidin and its derivatives, such as neohesperidin dihydrochalcone .
Scientific Research Applications
Phloroacetophenone 4-Neohesperidoside has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of sweetening agents.
Biology: Studies have explored its role in plant metabolism and its presence in different citrus species.
Industry: It is used in the production of sweeteners for food products like chewing gum and dentifrices.
Mechanism of Action
The mechanism of action of Phloroacetophenone 4-Neohesperidoside involves its conversion to neohesperidin dihydrochalcone, which exerts sweetening effects. In cancer research, derivatives of phloroacetophenone have been shown to induce apoptosis through the Bax-mediated mitochondrial pathway, leading to the activation of caspases and cell death .
Comparison with Similar Compounds
Phloroacetophenone 4-Neohesperidoside is similar to other flavonoid glycosides such as:
Naringin: Another flavanone glycoside found in grapefruit.
Neohesperidin: A related compound also derived from citrus fruits.
Hesperidin: A flavonoid glycoside found in oranges
Uniqueness
This compound is unique due to its specific role in the synthesis of neohesperidin dihydrochalcone, a potent sweetening agent. Its presence in various citrus species and its potential anticancer properties further distinguish it from other similar compounds .
Properties
CAS No. |
23643-71-2 |
|---|---|
Molecular Formula |
C20H28O13 |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]ethanone |
InChI |
InChI=1S/C20H28O13/c1-6(22)12-9(23)3-8(4-10(12)24)31-20-18(16(28)14(26)11(5-21)32-20)33-19-17(29)15(27)13(25)7(2)30-19/h3-4,7,11,13-21,23-29H,5H2,1-2H3/t7-,11+,13-,14+,15+,16-,17+,18+,19-,20+/m0/s1 |
InChI Key |
HAJRFFOSWOEITM-WKYRQYEVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
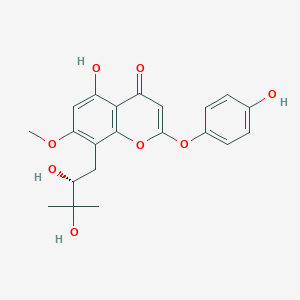
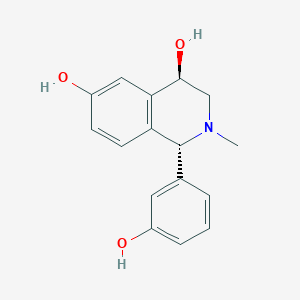
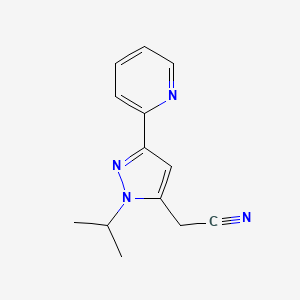
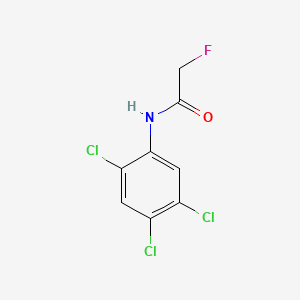
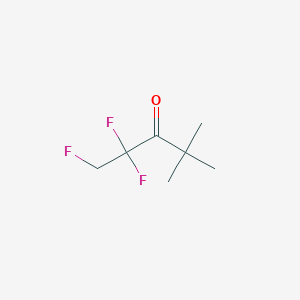

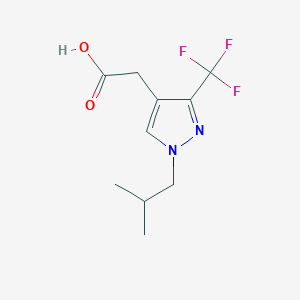


![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)
